molecular formula C7H3ClF3N3O B6310878 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole CAS No. 157590-71-1

6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole

Cat. No. B6310878
CAS RN: 157590-71-1
M. Wt: 237.56 g/mol
InChI Key: ADHDIXWEJSGXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole (CFTBT) is an aromatic heterocyclic compound that has been widely studied in recent years due to its potential applications in the fields of organic synthesis, catalysis, and drug development. CFTBT has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities. Additionally, CFTBT has been used in the synthesis of a number of other compounds, including pharmaceuticals and agrochemicals.

Scientific Research Applications

6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole has been studied extensively in recent years due to its potential applications in organic synthesis, catalysis, and drug development. 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities. Additionally, 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole has been used in the synthesis of a number of other compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole is not yet fully understood. However, it is believed that 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole has been found to inhibit the activity of certain transcription factors, such as nuclear factor kappa B (NF-kB), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities. In vitro studies have shown that 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole has been found to inhibit the activity of certain transcription factors, such as nuclear factor kappa B (NF-kB), which are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole in laboratory experiments is its low toxicity and lack of side effects. Additionally, 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole is relatively easy to synthesize and is readily available in commercial quantities. However, there are some limitations to using 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole in laboratory experiments, such as its relatively low solubility in water and its potential to react with other compounds.

Future Directions

Given the potential of 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole to be used in organic synthesis, catalysis, and drug development, there are a number of potential future directions for research. These include further investigation into the mechanism of action of 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole, the development of novel synthetic methods for the synthesis of 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole derivatives, and the exploration of new applications for 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole in the fields of medicine and agriculture. Additionally, further research into the safety and toxicity of 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole is needed in order to ensure that it can be used safely and effectively.

Synthesis Methods

6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole can be synthesized from the reaction of 5-chloro-1H-benzotriazole (CBT) and trifluoromethoxybenzoyl chloride (TFMBC). The reaction is typically carried out in a solvent such as dichloromethane at a temperature of 0°C. The reaction yields a mixture of the desired product, 6-chloro-5-(trifluoromethoxy)-1H-benzotriazole, and the by-product, 5-chloro-1H-benzotriazole. The product can then be further purified by recrystallization or column chromatography.

properties

IUPAC Name

5-chloro-6-(trifluoromethoxy)-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3O/c8-3-1-4-5(13-14-12-4)2-6(3)15-7(9,10)11/h1-2H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHDIXWEJSGXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNN=C21)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole

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